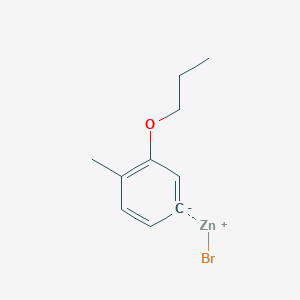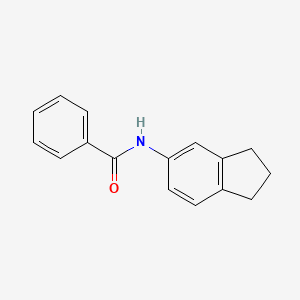![molecular formula C11H16BrNZn B14889364 2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
2-[(Diethylamino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of the diethylamino group enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]phenylzinc bromide typically involves the reaction of a phenyl bromide derivative with diethylaminomethylzinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of Diethylaminomethylzinc Bromide: This intermediate is prepared by reacting diethylamine with zinc bromide in THF.
Formation of this compound: The intermediate is then reacted with a phenyl bromide derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, within optimal ranges.
化学反応の分析
Types of Reactions
2-[(Diethylamino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling reaction, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, organic halides, and THF as the solvent.
Conditions: The reactions are typically carried out under an inert atmosphere, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
2-[(Diethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-[(Diethylamino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with an organic halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. The diethylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[(Diethylamino)methyl]phenylzinc bromide offers enhanced stability and reactivity due to the presence of the diethylamino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.
特性
分子式 |
C11H16BrNZn |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
bromozinc(1+);N-ethyl-N-(phenylmethyl)ethanamine |
InChI |
InChI=1S/C11H16N.BrH.Zn/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-8H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
GRDLYVGGTRLOIC-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

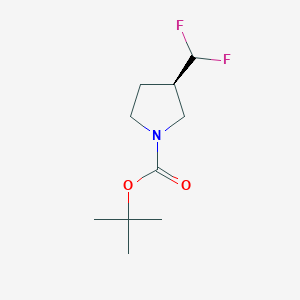
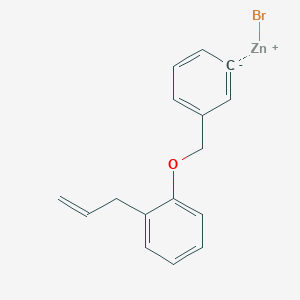
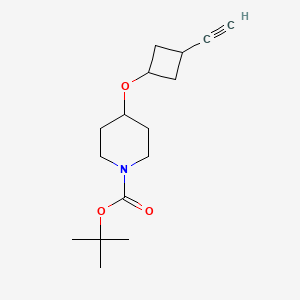
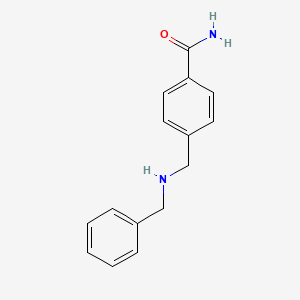
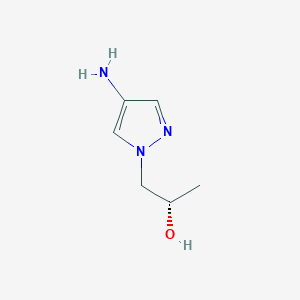
![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

